Cysteinyltyrosine

Vue d'ensemble

Description

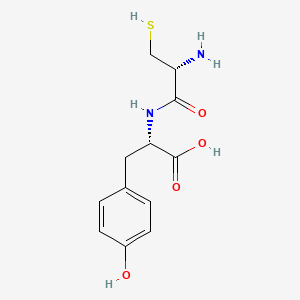

Cysteinyltyrosine is a dipeptide composed of the amino acids cysteine and tyrosine It is formed through a peptide bond between the carboxyl group of cysteine and the amino group of tyrosine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cysteinyltyrosine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of cysteine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated cysteine is then coupled with the amino group of tyrosine in the presence of a coupling reagent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups used to protect the functional groups of the amino acids during synthesis are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: Cysteinyltyrosine can undergo various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds or sulfenic, sulfinic, and sulfonic acids.

Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The phenolic hydroxyl group of tyrosine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of metal catalysts.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of cystine (disulfide-linked cysteine) or sulfenic, sulfinic, and sulfonic acids.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of substituted tyrosine derivatives.

Applications De Recherche Scientifique

Enzymatic Functions

Cysteinyltyrosine is primarily studied in the context of cysteine dioxygenase (CDO), an enzyme that catalyzes the oxidation of cysteine to cysteine sulfinic acid. The Cys-Tyr cofactor is crucial for enhancing the catalytic efficiency of CDO. Research indicates that this cofactor formation results in:

- Increased Catalytic Efficiency : The presence of the Cys-Tyr cofactor can lead to a fivefold increase in and a tenfold increase in compared to variants lacking this modification .

- Iron Binding : The Cys-Tyr cofactor plays a structural role in coordinating ferrous iron within the active site of CDO, thereby enhancing its function .

Cancer Research

The involvement of cysteine dioxygenase and its cofactor has garnered attention in oncology due to altered expression levels in various cancers. Key findings include:

- Biomarker Potential : Changes in CDO expression have been linked to different cancer types, suggesting its potential as a biomarker for cancer diagnosis and prognosis .

- Therapeutic Targeting : Given its role in sulfur metabolism and oxidative stress response, targeting CDO could offer new avenues for cancer treatment. Inhibitors of CDO are being investigated for their ability to modulate tumor growth .

Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications:

- Antioxidant Properties : The compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative stress .

- Drug Development : Understanding the mechanisms involving this compound can aid in the development of drugs aimed at modulating enzyme activity or improving metabolic pathways associated with diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

Mécanisme D'action

The mechanism of action of cysteinyltyrosine involves its ability to form disulfide bonds, which are crucial for the structural stability and function of proteins. The thiol group of cysteine can undergo oxidation to form a disulfide bond with another cysteine residue, stabilizing the protein’s tertiary and quaternary structures. Additionally, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and aromatic interactions, further contributing to protein stability and function.

Comparaison Avec Des Composés Similaires

Cysteinyltyrosine can be compared with other dipeptides and amino acid derivatives:

Cysteinylglycine: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical properties and reactivity.

Tyrosylcysteine: An isomer with the reverse sequence of amino acids, leading to different biological activities and interactions.

Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties and role in cellular redox balance.

This compound is unique due to the presence of both a thiol group and an aromatic ring, allowing it to participate in a wide range of chemical and biological interactions.

Activité Biologique

Cysteinyltyrosine (Cys-Tyr) is a dipeptide formed from the amino acids cysteine and tyrosine. This compound plays significant roles in various biological processes, particularly in redox reactions and post-translational modifications. Understanding its biological activity is essential for elucidating its functions in cellular mechanisms, particularly in oxidative stress responses and enzyme activities.

1. Redox Activity

This compound exhibits notable redox activity due to the presence of the thiol group from cysteine and the phenolic hydroxyl group from tyrosine. This dual functionality allows Cys-Tyr to participate in electron transfer processes, which are crucial in various biochemical pathways.

- Electron Transfer : Studies have shown that Cys-Tyr can facilitate electron transfer between different molecules, impacting enzymatic reactions and cellular signaling pathways .

2. Role in Enzyme Function

This compound is implicated in the activity of several enzymes, particularly those involved in oxidative stress management. For instance, it has been identified as a critical component of the active site in cysteine dioxygenase (CDO), where it contributes to substrate binding and catalysis.

- Cysteine Dioxygenase (CDO) : CDO catalyzes the oxidation of cysteine to cysteine sulfinic acid, a key step in cysteine metabolism. Research indicates that the tyrosine residue within Cys-Tyr is more critical for enzyme activity than the cysteine residue itself .

3. Post-Translational Modifications

This compound can also act as a site for post-translational modifications, influencing protein function and stability. These modifications can alter protein interactions and cellular localization, thereby affecting overall cellular function.

- Mechanistic Insights : Structural studies reveal that Cys-Tyr modifications near enzyme active sites can significantly influence catalytic efficiency and substrate specificity .

Case Study 1: Cysteine Dioxygenase Activity

A comprehensive study examined various mutants of CDO to understand the role of Cys-Tyr in enzyme function. The findings indicated that mutations affecting the tyrosine residue led to a significant decrease in enzymatic activity, highlighting its importance in the catalytic process .

Case Study 2: Oxidative Stress Response

Research on oxidative stress responses has demonstrated that Cys-Tyr can modulate the activity of antioxidant enzymes. By participating in redox reactions, it helps maintain cellular redox balance, which is vital for cell survival under stress conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c13-9(6-19)11(16)14-10(12(17)18)5-7-1-3-8(15)4-2-7/h1-4,9-10,15,19H,5-6,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTWKJOBKSMVCV-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CS)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CS)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148766 | |

| Record name | Cysteinyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-23-2 | |

| Record name | Cysteinyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteinyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.